1-Methoxyethyl acetate
Overview
Description
1-Methoxyethyl acetate, also known as acetic acid 1-methoxyethyl ester, is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a mild, ethereal odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solubility properties and relatively low toxicity.
Mechanism of Action
Target of Action
1-Methoxyethyl acetate, also known as Ethylene glycol monomethyl ether acetate or Methyl Cellosolve® acetate , is a chemical compound used in various applications.
Mode of Action
It is primarily used in industrial applications, such as a solvent in various chemical reactions
Biochemical Pathways
It’s worth noting that acetate, a related compound, plays a role in the acetyl coa pathway, which is one of the most ancient biochemical pathways .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, as a volatile compound, it may evaporate more quickly at higher temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxyethyl acetate can be synthesized through the esterification of 1-methoxyethanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using continuous esterification processes. The reactants, 1-methoxyethanol and acetic acid, are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated and continuously stirred to promote the esterification reaction. The resulting product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1-Methoxyethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 1-methoxyethanol and acetic acid.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: 1-Methoxyethanol and acetic acid.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Methoxyethyl acetate is widely used in scientific research and industrial applications due to its solvent properties. Some of its applications include:
Chemistry: Used as a solvent in organic synthesis and chromatography.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of coatings, inks, and adhesives.
Comparison with Similar Compounds
1-Methoxyethyl acetate is similar to other glycol ether acetates, such as 2-methoxyethyl acetate and 2-ethoxyethyl acetate. These compounds share similar solvent properties but differ in their molecular structures and boiling points. This compound is unique due to its specific balance of solubility and volatility, making it suitable for applications where a mild solvent is required.
List of Similar Compounds
- 2-Methoxyethyl acetate
- 2-Ethoxyethyl acetate
- Ethylene glycol monomethyl ether acetate
- Methyl cellosolve acetate
Properties
IUPAC Name |
1-methoxyethyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(6)8-5(2)7-3/h5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWCKLXINCGQFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336942 | |
Record name | 1-Methoxyethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-77-8 | |
Record name | 1-Methoxyethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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